Chromane

Beschreibung

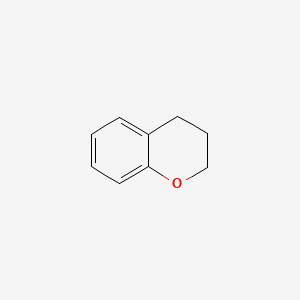

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWXIQHBIQLMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197758 | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-08-3 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ8R7LY9PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chromane Core: A Privileged Scaffold in Natural Product Discovery for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromane (3,4-dihydro-2H-1-benzopyran) framework, a heterocyclic motif consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a cornerstone in the discovery of natural products with significant therapeutic potential.[1] This privileged scaffold is prevalent in a vast array of naturally occurring compounds, including the essential vitamin E (tocopherols and tocotrienols), flavonoids, and isoflavonoids, contributing to the rich biological and nutritional properties of numerous plants, fungi, and marine organisms.[1][2][3] The versatility of the this compound core and its derivatives has established it as a critical structural motif in medicinal chemistry, with applications spanning anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents.[1][3] This technical guide provides a comprehensive overview of the this compound core in natural product discovery, detailing its biosynthesis, isolation, characterization, and synthesis, along with its diverse biological activities and modulation of key signaling pathways.

Natural Occurrence and Biosynthesis of the this compound Core

This compound-containing natural products are widely distributed in nature.[2][3] To date, a significant number of previously undescribed chromanes have been isolated and identified from various natural sources.[2][3] These natural chromanes can be classified into several skeleton types, reflecting their diverse biosynthetic origins.[2][3]

A prominent example of a this compound-containing natural product is vitamin E, which is essential for human health. The biosynthesis of the chromanol ring of tocopherols (B72186) occurs in photosynthetic organisms and involves a series of enzymatic steps.[4][5] The pathway begins with precursors from the shikimate and methylerythritol phosphate (B84403) (MEP) pathways.[5]

Tocopherol Biosynthesis Pathway. This diagram illustrates the key enzymatic steps in the biosynthesis of tocopherols (Vitamin E), showcasing the formation of the this compound ring.

Biological Activities of this compound-Containing Natural Products

Pharmacological studies have revealed that natural products and synthetic derivatives featuring the this compound core possess a wide spectrum of biological activities.[2][3][6] These activities are highly dependent on the substitution pattern on the this compound ring system.[1]

Anticancer Activity

Numerous this compound derivatives have demonstrated significant anticancer properties. Their mechanisms of action often involve the inhibition of key cellular processes in cancer cells, such as proliferation and survival. The table below summarizes the in vitro anticancer activity of selected this compound-containing compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chromene-based azo chromophore 4a | MCF-7 (Breast) | 0.3 | [1] |

| Chromene-based azo chromophore 4b | A549 (Lung) | 0.5 | [1] |

| Chromene-based azo chromophore 4c | PC-3 (Prostate) | 1.2 | [1] |

| Chromene-based azo chromophore 7c | HepG2 (Liver) | 2.0 | [1] |

| Isoflavonoid analogue 1d | MDA-MB-231 (Breast) | 2.87 | [7] |

| Isoflavonoid analogue 1g | PC-3 (Prostate) | 5.14 | [7] |

| Isoflavonoid analogue 1m | K562 (Leukemia) | 1.93 | [7] |

| Spirocyclic this compound B1 | 22Rv1 (Prostate) | 10-fold less potent than A-485 | [8] |

| Chromene derivative 13e | Various | - | [9] |

| Chromene derivative 13j | Various | - | [9] |

| Chromene derivative 13i | Various | - | [9] |

| Xeniolide B derivative 49 | P-388 (Mouse Leukemia) | single digit µg/mL | [10] |

| Xeniolide G (50) | P-388 (Mouse Leukemia) | ED50 0.04 µg/mL | [10] |

| Acalycixeniolide A (35) | Asterina pectinifera eggs | ED50 20 µg/mL | [10] |

| Acalycixeniolide B (36) | Asterina pectinifera eggs | ED50 5 µg/mL | [10] |

| Acalycixeniolide F (31) | K562 (Leukemia) | LC50 0.2 µg/mL | [10] |

Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents.[1] Chroman-4-ones, in particular, have emerged as a class of compounds with broad-spectrum activity against pathogenic bacteria and fungi.[1] The minimum inhibitory concentrations (MIC) for several this compound derivatives are presented below.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chromene-based azo chromophore 4b | Staphylococcus aureus | 0.49 | [1] |

| Chromene-based azo chromophore 4d | Candida albicans | 0.007 | [1] |

| Chromene azo derivative 13e | Various | 0.007 - 3.9 | [1] |

| Chroman-4-one derivative 8a | Candida albicans | 0.98 | [11] |

| Chroman-4-one derivative 8a | Aspergillus niger | 3.90 | [11] |

| Chroman carboxamide 4a | Gram-negative bacteria | 12.5 - 100 | [12] |

| Chroman carboxamide 4b | Gram-positive bacteria | 25 - 100 | [12] |

| Chroman-4-one (1) | Candida albicans | 128 | [13] |

| 7-(Benzyloxy)chroman-4-one (2) | Candida albicans | 64 | [13] |

| 7-Propoxychroman-4-one (3) | Candida albicans | 128 | [13] |

Modulation of Cellular Signaling Pathways

This compound-containing natural products can exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two critical signaling cascades that are frequently targeted.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][15] Natural products can interfere with this pathway at various levels, leading to the inhibition of cancer cell growth.[16][17]

Modulation of the MAPK Signaling Pathway. this compound natural products can inhibit key kinases in the MAPK cascade, thereby blocking downstream signaling and cellular responses like proliferation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response and also plays a significant role in cancer development and progression by promoting cell survival and proliferation.[18][19] Many natural products, including those with a this compound core, have been shown to inhibit this pathway.[15][20]

Inhibition of the NF-κB Signaling Pathway. this compound derivatives can block the activation of the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.

Experimental Protocols

The successful discovery and development of this compound-based therapeutics rely on robust and reproducible experimental methodologies. This section provides detailed protocols for the isolation, characterization, and synthesis of this compound derivatives.

Isolation and Characterization of Tocopherols from Plant Oil

This protocol details the extraction and purification of tocopherols (vitamin E isomers), which possess a this compound core, from a tocotrienol-rich fraction of palm oil.[21]

Materials:

-

Tocotrienol-rich fraction of palm oil

-

Silica (B1680970) gel (for column chromatography)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Solvents for TLC and HPLC analysis

Procedure:

-

Column Preparation: A glass column is packed with silica gel slurried in n-hexane.

-

Sample Loading: The tocotrienol-rich fraction is dissolved in a minimal amount of n-hexane and loaded onto the column.

-

Elution:

-

The column is first flushed with n-hexane to remove non-polar lipids.

-

A gradient elution is then performed with an increasing concentration of ethyl acetate in n-hexane (0% to 12%).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Isomer Separation:

-

α-Tocopherol is eluted with pure n-hexane.

-

α-Tocotrienol is eluted with 1% EtOAc in n-hexane.

-

γ-Tocotrienol is eluted with 2% EtOAc in n-hexane.

-

-

Characterization: The purity and identity of the isolated isomers are confirmed by High-Performance Liquid Chromatography (HPLC), 1H-NMR, and Raman spectroscopy.[21]

Workflow for Tocopherol Isolation. A schematic representation of the steps involved in the isolation and characterization of tocopherols from a natural source.

Synthesis of the Chroman-4-one Core

Chroman-4-ones are key intermediates in the synthesis of a wide variety of biologically active this compound derivatives.[1] A common and effective method involves a two-step process starting from resorcinol (B1680541).[1][22]

Step 1: Friedel-Crafts Acylation

-

To a round-bottom flask, add resorcinol and 3-bromopropionic acid.

-

Carefully add trifluoromethanesulfonic acid (triflic acid) to the flask.

-

Heat the reaction mixture at 80 °C with stirring for 1 hour.

-

After cooling, add chloroform (B151607) and transfer the mixture to a separatory funnel.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

Step 2: Intramolecular Cyclization

-

Dissolve the crude product from Step 1 in 2 M aqueous sodium hydroxide.

-

Stir the mixture at room temperature to promote cyclization.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield 7-hydroxychroman-4-one.[22]

Synthesis of the Vitamin E this compound Ring

The industrial synthesis of all-rac-α-tocopherol (a form of Vitamin E) involves the condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol.[23][24]

Procedure:

-

A solution of trimethylhydroquinone and anhydrous zinc chloride in a suitable solvent (e.g., acetic acid or an inert solvent like benzene or hexane) is prepared.[3][23]

-

Isophytol is added to the reaction mixture.

-

The mixture is heated under reflux with stirring for several hours.[3]

-

After cooling, the reaction mixture is diluted with water and extracted with a non-polar solvent such as hexane.

-

The organic extract is washed, dried, and the solvent is removed.

-

The crude α-tocopherol can be purified by chromatography.[3]

Conclusion

The this compound core represents a remarkably versatile and pharmacologically significant scaffold in the field of natural product discovery and drug development. Its widespread occurrence in nature, coupled with the development of efficient synthetic methodologies, has enabled the exploration of a vast chemical space, leading to the identification of potent agents with diverse therapeutic applications. The ability of this compound derivatives to modulate key signaling pathways, such as the MAPK and NF-κB pathways, underscores their potential for the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the rich chemistry and biology of this important class of heterocyclic compounds. Continued investigation into the structure-activity relationships and mechanisms of action of this compound-containing natural products will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

References

- 1. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection | MDPI [mdpi.com]

- 7. Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]

- 19. longdom.org [longdom.org]

- 20. researchgate.net [researchgate.net]

- 21. Extraction of Vitamin E Isomers from Palm Oil: Methodology, Characterization, and in Vitro Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. whxb.pku.edu.cn [whxb.pku.edu.cn]

Spectroscopic Analysis of Chromane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromane scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Its derivatives have garnered significant attention in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The precise structural elucidation of these derivatives is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and stereochemistry of protons within a molecule. The chemical shifts (δ) of protons in this compound derivatives are influenced by the substitution pattern on both the aromatic and heterocyclic rings.

Table 1: Typical ¹H NMR Chemical Shifts for Substituted this compound Derivatives

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 (CH₂) | 4.0 - 4.5 | m | Protons on the carbon adjacent to the heterocyclic oxygen. |

| H-3 (CH₂) | 1.8 - 2.2 | m | |

| H-4 (CH₂) | 2.6 - 3.0 | t | Protons on the benzylic carbon. |

| Aromatic Protons | 6.5 - 8.0 | m | Chemical shifts are highly dependent on the nature and position of substituents. |

| Protons of Substituents | Various | Dependent on the specific substituent. For example, methyl protons typically appear between 1.2 and 2.5 ppm.[1] |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. Solvents can influence chemical shifts.[2]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the number of unique carbon atoms and their chemical environments. The chemical shifts in this compound derivatives span a wide range.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Position | Chemical Shift (δ, ppm) | Notes |

| C-2 | 65 - 75 | Carbon adjacent to the heterocyclic oxygen. |

| C-3 | 20 - 30 | |

| C-4 | 20 - 35 | Benzylic carbon. |

| Aromatic C (unsubstituted) | 115 - 130 | |

| Aromatic C (substituted) | 130 - 160 | Chemical shifts are influenced by the electronic effects of the substituents. |

| Carbonyl C (in chromanones) | 190 - 205 | Deshielded due to the electronegative oxygen atom.[1] |

| C-4a (bridgehead) | 115 - 125 | |

| C-8a (bridgehead) | 150 - 160 |

Note: Spectra are typically proton-decoupled, resulting in singlets for each unique carbon.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (ether) | Stretch | 1050 - 1250 | Strong |

| C=O (ketone in chromanones) | Stretch | 1670 - 1690 | Strong |

| O-H (hydroxyl substituent) | Stretch | 3200 - 3600 | Strong, Broad |

| N-H (amine substituent) | Stretch | 3300 - 3500 | Medium |

Note: The exact position of the absorption bands can be influenced by the molecular structure and intermolecular interactions.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

The fragmentation of the this compound ring system in electron ionization (EI) mass spectrometry often proceeds via a retro-Diels-Alder (RDA) reaction.[5]

Table 4: Common Fragments in the Mass Spectra of this compound Derivatives

| m/z Value | Proposed Fragment | Notes |

| [M]+• | Molecular Ion | Represents the molecular weight of the compound. |

| [M-R]+ | Loss of a substituent | Where R is a substituent on the this compound ring. |

| [M-CH₃]+ | Loss of a methyl group | Common for methylated chromanes. |

| [M-C₂H₄O]+ | Retro-Diels-Alder fragmentation | Loss of an ethylene (B1197577) oxide fragment from the heterocyclic ring. |

| Various | Aromatic fragments | Fragments corresponding to the substituted benzene (B151609) ring. |

Note: The relative abundance of fragments depends on their stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light by this compound derivatives is primarily due to π → π* transitions in the aromatic ring and any conjugated systems.

The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring. Auxochromes (e.g., -OH, -NH₂, -OCH₃) can cause a bathochromic (red) shift to longer wavelengths, while the introduction of additional conjugation also results in a red shift.[6]

Table 5: General UV-Vis Absorption Ranges for this compound Derivatives

| Chromophore | λmax Range (nm) | Notes |

| Benzene Ring | 250 - 280 | Fine structure may be observed. |

| This compound System | 270 - 290 | |

| Chromanone System | 240 - 260 and 310 - 330 | The n → π* transition of the carbonyl group appears at longer wavelengths. |

| Extended Conjugation | > 300 | With additional conjugated double bonds or aromatic rings. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Dissolve 5-20 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

For ¹H NMR, set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a wider spectral width (typically 0-220 ppm) and apply proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid this compound derivative sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative (typically 1-100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol, or hexane).

Instrumentation and Data Acquisition:

-

Inject 1 µL of the sample solution into the GC-MS system.

-

Use a suitable capillary column (e.g., a nonpolar DB-5ms or a polar DB-WAX) for separation.

-

Set an appropriate oven temperature program to ensure good separation of the components. A typical program might start at 50-100°C, ramp up to 250-300°C, and then hold for a few minutes.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Acquire data over a mass range of m/z 40-500.

Visualizations

Diagrams illustrating workflows and pathways provide a clear visual representation of complex processes.

Caption: General workflow for the spectroscopic analysis of this compound derivatives.

Many this compound derivatives exhibit biological activity by modulating specific signaling pathways. For instance, some derivatives act as inhibitors of enzymes involved in cancer progression.

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. compoundchem.com [compoundchem.com]

- 4. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. web.vscht.cz [web.vscht.cz]

- 7. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Chromane Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic scaffold consisting of a benzene (B151609) ring fused to a dihydropyran ring.[1] This structural motif is a cornerstone in medicinal chemistry, found in a vast array of natural products like tocopherols (B72186) (Vitamin E) and flavonoids.[1][2] Its synthetic accessibility and the diverse biological activities of its derivatives have established this compound as a "privileged structure" in drug discovery.[3][4] this compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][5][6]

Structure-activity relationship (SAR) studies are fundamental to optimizing the this compound scaffold to improve therapeutic efficacy and selectivity.[4] These studies involve systematically modifying the core structure and assessing the impact on biological activity, thereby providing a clear path for rational drug design.[4] This guide provides an in-depth overview of the SAR for this compound derivatives across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Generalized Workflow for SAR Studies

The development and optimization of this compound-based therapeutic agents follow a structured and iterative process. This workflow begins with the synthesis of a library of analog compounds, which are then subjected to rigorous biological screening to identify lead candidates with the desired potency and selectivity.

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.[7]

SAR in Oncology

This compound derivatives have shown significant promise in oncology by targeting various cellular mechanisms to inhibit cancer cell proliferation and induce apoptosis.[5] Key targets include protein kinases, tubulin, and topoisomerases.[5]

Key Observations:

-

3-Benzylidenechroman-4-ones: These derivatives have been evaluated for their anticancer activity. The nature and position of substituents on the benzylidene moiety significantly influence cytotoxicity.[8]

-

Spirocyclic Chromanes: A series of spirocyclic this compound derivatives have been synthesized and tested against prostate cancer cells, with the most potent compound showing an IC50 value of 96 nM against enzalutamide-resistant cells.[9]

-

Thiochromanones: In some studies, compounds with a thiochromanone skeleton have exhibited higher anticancer activity compared to their chromanone counterparts.[10]

-

Substitutions: Modifications at various positions on the this compound ring, including the introduction of carboxylic acid, carboxamide, and substituted amine functionalities, have been shown to significantly impact cytotoxic potency.[7]

Quantitative SAR Data: Anticancer Activity

| Compound Class | Derivative/Modification | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Spirocyclic this compound | Compound B16 | 22Rv1 (Prostate, enzalutamide-resistant) | 0.096 | [9] |

| Chromene | Derivative 2 | HT-29 (Colon) | > Doxorubicin | [11] |

| Chromene | Derivative 5 | HepG-2 (Liver) | > Doxorubicin | [11] |

| Chromene | Derivative 6 | MCF-7 (Breast) | > Doxorubicin | [11] |

| Chroman | Compound 6i (Isatin Schiff base) | MCF-7 (Breast) | 34.7 | [12] |

| Chroman-3-amine | 6-Chloro substitution | MCF-7 (Breast) | 28.7 | [13] |

| Chroman-3-amine | N-Phenyl substitution | MCF-7 (Breast) | 15.8 | [13] |

| Bis-chromenone | 5-cyclohexylmethoxy & -OH group | Various | Increased activity | [14] |

SAR in Neurodegenerative Diseases

The this compound scaffold is a valuable pharmacophore for agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's.[15] Key targets include cholinesterases (AChE and BuChE) and Sirtuin 2 (SIRT2).[5][15]

Key Observations:

-

Cholinesterase Inhibition: Many chromanone scaffolds show inhibitory activity against AChE and BuChE, which is beneficial for cognitive function.[5][15] Gem-dimethylchroman-4-ol derivatives, in particular, have demonstrated good inhibition of butyrylcholinesterase (BuChE) in the low micromolar range.[15]

-

SIRT2 Inhibition: A series of 2-alkyl substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative processes.[5][16][17]

-

SAR for SIRT2 Inhibitors: For high potency, crucial features include an alkyl chain of three to five carbons at the 2-position, larger electron-withdrawing groups at the 6- and 8-positions, and an intact carbonyl group at the 4-position.[17] These potent inhibitors are often highly selective for SIRT2 over SIRT1 and SIRT3.[17][18]

Quantitative SAR Data: Neuroprotective Activity

| Compound Class | Target | Derivative/Modification | Activity (IC50 in µM) | Reference |

| gem-Dimethylchroman-4-ol | eqBuChE | Various | 2.9 – 7.3 | [15] |

| gem-Dimethylchroman-4-amine | eqBuChE | Various | 7.6 – 67 | [15] |

| Chroman-4-one | SIRT2 | 2-Alkyl substituted | Low µM range | [16][17] |

| Chroman-4-one dithiocarbamate | eeAChE | - | 0.10 | [15] |

SAR in Anti-inflammatory Activity

Chroman derivatives have been shown to possess significant anti-inflammatory properties by modulating key signaling pathways.[1][2]

Key Observations:

-

A series of novel chroman derivatives, including amidochromans and chromanyl acrylates, were screened for their ability to inhibit TNF-α-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression on human endothelial cells.[19][20][21]

-

For amidochromans, the chain length of the amide moiety, branching of the side chain, and substituents on the phenyl ring significantly affect inhibitory activity.[19]

-

Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylthis compound-6-carboxamide) was identified as the most potent inhibitor in one study.[19][20]

-

For chromanyl acrylates, the number and position of methoxy (B1213986) groups on the phenyl ring are critical for activity.[19]

NF-κB Signaling Pathway Inhibition

Many anti-inflammatory (and anticancer) agents exert their effects by modulating the NF-κB signaling pathway. This compound and coumarin (B35378) derivatives have been implicated as inhibitors of this pathway.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Biological Evaluation of Spirocyclic this compound Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dspace.uevora.pt [dspace.uevora.pt]

- 16. Making sure you're not a bot! [gupea.ub.gu.se]

- 17. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 21. researchgate.net [researchgate.net]

Physicochemical Properties of Chromane Compounds: A Technical Guide for Drug Development

Introduction

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic system found in a wide array of natural products and synthetic molecules of significant therapeutic interest.[1] Its structural motif is integral to compounds like vitamin E (tocopherols), as well as pharmaceutical drugs including troglitazone, ormeloxifene, and nebivolol.[1][2] The versatility of the this compound ring system has established it as a potent pharmacophore in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3]

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound-based compounds is paramount. These properties—including lipophilicity, solubility, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy as a therapeutic agent. This guide provides an in-depth overview of the core physicochemical properties of this compound compounds, details the experimental protocols for their determination, and illustrates relevant biological and experimental workflows.

Core Physicochemical Properties

The physicochemical characteristics of a drug candidate are critical predictors of its behavior in biological systems. For this compound derivatives, these properties are heavily influenced by the nature and position of substituents on the bicyclic ring structure.

Data Summary

The following table summarizes key physicochemical data for the parent this compound scaffold and several common derivatives. These values are essential for comparative analysis and for developing structure-activity relationships (SAR) and structure-property relationships (SPR).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₉H₁₀O | 134.18[1][4] | Not Available[4] | Not Available[4] | Not Available[4] |

| Chroman-2-one | C₉H₈O₂ | 148.16[5] | 25[5] | 272[5] | 1.169[5] |

| This compound-2-carboxylic acid | C₁₀H₁₀O₃ | 178.18[6] | 99[6] | 356.1 (Predicted)[6] | 1.276 (Predicted)[6] |

| 2-Pentyl-6,8-dimethyl-chroman-4-one | C₁₆H₂₂O₂ | 246.35 | 35 - 37[7] | Not Available | Not Available |

Key Physicochemical Descriptors

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[8] For oral drug absorption, an ideal logP value is often between 1.35 and 1.8, while a value around 2.0 is considered optimal for penetrating the central nervous system (CNS).[8][9] A logP value less than 5 is a general guideline for oral bioavailability, as per Lipinski's Rule of 5.[8]

-

Solubility (logS): Aqueous solubility is critical for drug absorption and formulation.[10] The solubility of this compound derivatives is a balance between the non-polar bicyclic core and the polarity of its functional groups.[11] Short-chain alcohols are water-soluble due to the polar hydroxyl group, but as the non-polar carbon chain lengthens, water solubility decreases.[11] The presence of hydrogen bond donors and acceptors (like hydroxyl or carbonyl groups) on the this compound scaffold significantly enhances water solubility.[12]

-

Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[10] This is vital as the ionization state affects a drug's solubility, permeability, and interaction with its biological target.[13] For the this compound scaffold itself, theoretical calculations suggest that the benzylic protons at the C4 position are the most acidic, though the effective pKa is highly dependent on the specific derivative and the chemical environment.[14]

Experimental Protocols

Accurate determination of physicochemical properties is a foundational step in drug discovery. Standardized experimental methods provide the reliable data needed for ADME modeling and lead optimization.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

-

Objective: To determine the temperature range over which a solid compound transitions to a liquid.

-

Methodology (Capillary Method):

-

A small, dry sample of the this compound compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., Vernier Melt Station or similar).[15]

-

The sample is heated at a controlled rate (e.g., a rapid ramp to near the expected melting point, followed by a slow ramp of 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a temperature range.[15]

-

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

-

Objective: To determine the temperature at which a liquid's vapor pressure equals the atmospheric pressure.

-

Methodology (Simple Distillation):

-

The liquid this compound compound is placed in a round-bottom flask, and a distillation apparatus is assembled.[15]

-

The flask is heated gently.

-

As the liquid boils, the vapor rises and surrounds the bulb of a thermometer placed at the vapor outlet.

-

The temperature rises sharply and then stabilizes; this stable temperature is recorded as the boiling point.[15]

-

The vapor is then cooled by a condenser and collected as a distillate.[15]

-

Solubility Determination

-

Objective: To assess the solubility of a this compound compound in various solvents.

-

Methodology (Qualitative Assessment):

-

Place a small, measured amount of the compound (e.g., 10 mg) into a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL of water, ethanol, or a nonpolar solvent like hexane) to the test tube.[16]

-

Agitate the mixture vigorously for a set period.

-

Visually inspect the solution to determine if the compound has dissolved completely, partially, or not at all. The principle of "like dissolves like" generally applies: polar molecules dissolve in polar solvents, and non-polar molecules dissolve in non-polar solvents.[17]

-

Octanol-Water Partition Coefficient (logP) Determination

-

Objective: To measure the lipophilicity of a neutral this compound compound.

-

Methodology (Shake-Flask Method):

-

A solution of the this compound compound is prepared in a biphasic system of n-octanol and water.[18]

-

The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers.[9]

-

The layers are separated.

-

The concentration of the compound in each layer is measured using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[18]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[8]

-

The logP is the base-10 logarithm of this ratio.[8]

-

-

Alternative Method (Reverse-Phase HPLC): A faster method involves correlating the compound's retention time on a reverse-phase HPLC column with the known logP values of standard compounds.[18]

Ionization Constant (pKa) Determination

-

Objective: To determine the pKa of an ionizable this compound derivative.

-

Methodology (Potentiometric Titration):

-

The this compound compound is dissolved in water or a water-cosolvent mixture.

-

A standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) is slowly added as the titrant.

-

The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.[18]

-

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological signaling pathways are invaluable tools for conceptualizing complex processes in drug discovery.

Drug Discovery Workflow for this compound Derivatives

The development of novel this compound-based therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.[3] This process is designed to identify lead candidates with high potency and selectivity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chroman-2-one [stenutz.eu]

- 6. This compound-2-CARBOXYLIC ACID CAS#: 51939-71-0 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acdlabs.com [acdlabs.com]

- 9. youtube.com [youtube.com]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. amherst.edu [amherst.edu]

- 17. Khan Academy [khanacademy.org]

- 18. Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx [slideshare.net]

The Chromane Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromane (3,4-dihydro-2H-1-benzopyran) framework, a heterocyclic motif featuring a benzene (B151609) ring fused to a dihydropyran ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in a wide array of natural products, such as tocopherols (B72186) (Vitamin E), flavonoids, and isoflavonoids, underscores its biological significance.[1][4] The structural versatility of the this compound core, particularly its oxidized form, chroman-4-one, has established it as a foundational structure for the synthesis of diverse and potent bioactive molecules.[1][5] This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse pharmacological activities, structure-activity relationships, and the experimental protocols utilized in its evaluation.

Core Synthesis Strategies

The construction of the this compound framework, especially the chroman-4-one core, is achievable through several synthetic routes, frequently involving intramolecular cyclization reactions.[1]

A prevalent and efficient method for synthesizing 2-alkyl-substituted chroman-4-ones involves a one-step, base-mediated aldol (B89426) condensation of 2'-hydroxyacetophenones with various aldehydes, followed by an intramolecular oxa-Michael addition.[6][7] This reaction can be optimized using microwave irradiation, often leading to moderate to high yields.[6]

Another common strategy for creating the key precursor, 7-hydroxychroman-4-one, begins with resorcinol (B1680541) and involves a two-step process:

-

Friedel-Crafts Acylation: Resorcinol is acylated with a 3-halopropionic acid, like 3-bromopropionic acid, in the presence of a strong Lewis acid such as trifluoromethanesulfonic acid. This step forms a 3-halo-1-(2,4-dihydroxyphenyl)propan-1-one intermediate.[1]

-

Intramolecular Cyclization: The intermediate then undergoes intramolecular cyclization to yield the chroman-4-one derivative.[1]

Furthermore, a solid-phase synthesis approach has been developed for generating combinatorial libraries of chroman-2-carboxylate derivatives, which is particularly advantageous for drug discovery campaigns.[8]

Diverse Pharmacological Activities

Derivatives of the this compound scaffold have been extensively explored and demonstrate a broad spectrum of pharmacological activities, making them valuable templates for novel therapeutic design.[1] These activities include anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antiprotozoal effects.[1][9][10][11]

Anticancer Activity

This compound-based compounds have shown significant potential in oncology.[10][12] Their mechanisms of action are varied and include the induction of apoptosis and the inhibition of key signaling proteins.[1] For instance, certain this compound derivatives act as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[6] Inhibition of SIRT2 leads to the hyperacetylation of substrates like α-tubulin, which disrupts microtubule dynamics and impedes tumor growth.[1] Some 4-aryl-4H-chromene compounds have also been identified as microtubule inhibitors.[13] A chromene analog, Crolibulin™ (EPC2407), has advanced to clinical trials for the treatment of advanced solid malignancies.[10]

Neuroprotective Effects

The this compound scaffold is a promising framework for developing agents to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15] Many chromanone derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132).[13][14] By inhibiting these enzymes, the levels of acetylcholine in the brain are increased, which is beneficial for cognitive function.[13] Some chroman-4-one derivatives have also been identified as selective and potent inhibitors of SIRT2, which is also implicated in age-related neurodegenerative diseases.[13][14]

Anti-inflammatory Properties

This compound derivatives have demonstrated significant anti-inflammatory properties.[1] A primary mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] By suppressing such pro-inflammatory mediators, these compounds can effectively mitigate the inflammatory response.[1] Additionally, some chromone (B188151) derivatives have been shown to inhibit the generation of superoxide (B77818) anions from human neutrophils, a key process in inflammatory tissue damage.[16]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the substitution pattern on the this compound ring system.[5][17]

For SIRT2 inhibition , SAR studies have revealed that:

-

An alkyl chain with three to five carbons in the 2-position is crucial for high potency.[6][7]

-

Larger, electron-withdrawing substituents in the 6- and 8-positions are favorable.[6][7]

-

An intact carbonyl group at the 4-position is essential.[6][7]

In the context of antiproliferative activity against multidrug-resistant (MDR) cancer cells , the modulation of intracellular calcium homeostasis has been identified as a key mechanism contributing to both potency and selectivity.[18]

For antioxidant activity , substitutions at the C-2 and C-3 positions with methoxyphenyl, amine derivatives, aromatic groups, benzylidene, and cyclohexyl carbamoyl (B1232498) moieties can yield compounds with antioxidant activity comparable to Vitamin E and Trolox.[5]

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from the cited literature.

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives [14]

| Compound | Substitution | Target | IC50 (µM) |

| gem-dimethylchroman-4-ol family | - | eqBuChE | 2.9 - 7.3 |

| Chroman-4-amine (4b) | 8-OMe | eqBuChE | 7.6 |

| Naphthylchroman-4-amine (4d) | - | eqBuChE | 8.9 |

| Chroman-4-amine (4a) | Unsubstituted | eqBuChE | 38 |

| Chroman-4-amine (4e) | 6-Me | eqBuChE | 52 |

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Derivatives at 1 µM [14]

| Compound | Target | % Inhibition |

| Chroman-4-ol (2a) | MAO-A | 24.3 |

| Naphthylchroman-4-one (3h) | MAO-A | 23.2 |

| Chroman-4-one (3f) | MAO-A | 20.5 |

| Naphthylchroman-4-one (3g) | MAO-B | 27.7 |

Table 3: Anticancer Activity of this compound Derivatives [10][19]

| Compound | Cell Line | Activity | Value (µM) |

| Malloapeltas C-H | TOV-21G (ovarian) | GI50 | 0.06 - 10.39 |

| Malloapeltas C-H | TOV-21G (ovarian) | IC50 | 1.62 - 10.42 |

| Indole-tethered 150c, 150d | A549, MCF-7, PC-3 | IC50 | 7.9 - 9.1 |

| Indole-tethered 150g, 150h | A549, MCF-7, PC-3 | IC50 | 10.5 - 12.6 |

| Compound 6i | MCF-7 (breast) | GI50 | 34.7 |

Table 4: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives [6]

| Compound | Modifications | IC50 (µM) |

| Various | 2-alkyl (C3-C5), 6- and 8- e-withdrawing groups | Low micromolar range |

Experimental Protocols

General Procedure for Synthesis of 2-Alkyl-Substituted Chroman-4-ones[6][7]

-

Reaction Setup: To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone (B8834) in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (B44863) (DIPA) (1.1 equivalents).

-

Microwave Irradiation: Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

Workup: Dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂) and wash sequentially with 10% aqueous sodium hydroxide (B78521) (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.

-

Purification: Dry the organic phase over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

In Vitro Cytotoxicity Assay (MTT Assay)[12]

-

Cell Seeding: Seed human cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Cholinesterase Inhibition Assay (Modified Ellman's Method)[13]

This assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

-

Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the respective enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored anion.

-

Detection: The rate of color formation is monitored spectrophotometrically over time.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: A generalized workflow for the development of this compound-based therapeutic agents.

Caption: Inhibition of SIRT2 by this compound derivatives disrupts microtubule dynamics.

Caption: Key structural features of chroman-4-ones for potent SIRT2 inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 10. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 11. Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. dspace.uevora.pt [dspace.uevora.pt]

- 15. Evaluation of this compound derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromane Derivatives from Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromane derivatives, a class of oxygen-containing heterocyclic compounds, are ubiquitously found in the plant kingdom and are recognized as privileged structures in medicinal chemistry.[1][2] Their core structure, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, serves as a versatile scaffold for a wide array of natural products, including flavonoids, isoflavonoids, and tocopherols. These compounds have garnered significant attention within the scientific community due to their diverse and potent pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] This guide provides a comprehensive overview of this compound derivatives found in plant extracts, focusing on their isolation, biological activities, and mechanisms of action, with a particular emphasis on their potential in drug discovery and development.

Data Presentation: Biological Activities of Plant-Derived this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various this compound derivatives isolated from plant sources.

Table 1: Anticancer Activity of Plant-Derived this compound Derivatives

| Compound Name | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |

| 3-benzylideneflavanone | Not specified | Caco-2 (colorectal) | 8-20 | |

| 3-benzylideneflavanone | Not specified | HT-29 (colorectal) | 15-30 | |

| 4,4,8-trimethoxychroman | Phyllanthus amarus | A2780 (ovarian) | 16.2 (µg/mL) | [4] |

| This compound Derivative 6i | Synthetic analog | MCF-7 (breast) | 34.7 | [5] |

| Benzo[f]chromene 4e | Synthetic analog | MCF-7, HepG-2, HCT-116 | Not specified, but potent | [2] |

Table 2: Antimicrobial Activity of Plant-Derived this compound Derivatives

| Compound Name/Derivative | Plant Source/Type | Microorganism | MIC (µg/mL) | Reference |

| 7-hydroxy-chroman-4-one | Synthetic | Candida albicans | 128 | [6] |

| 7-propoxy-chroman-4-one | Synthetic | Staphylococcus epidermidis | 256 | [6] |

| 7-propoxy-chroman-4-one | Synthetic | Pseudomonas aeruginosa | 512 | [6] |

| Homoisoflavonoid 20 | Synthetic | Staphylococcus epidermidis | 128 | [6] |

| Homoisoflavonoid 21 | Synthetic | Various bacteria | 128 | [6] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of this compound derivatives from plant extracts.

Extraction and Isolation of this compound Derivatives from Plant Material

This protocol provides a general procedure for the extraction and isolation of this compound derivatives from plant sources.

1. Plant Material Preparation:

-

Collection and Identification: Collect fresh plant material and ensure proper botanical identification.

-

Cleaning and Drying: Thoroughly wash the plant material to remove any debris. Air-dry or use a low-temperature oven (around 40°C) to prevent the degradation of bioactive compounds.

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add a suitable solvent (e.g., methanol (B129727) or ethanol) to the distillation flask.

-

Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back onto the plant material, extracting the compounds.

-

Continue the extraction for several hours until the solvent in the extractor is clear.

-

-

Maceration:

-

Soak the powdered plant material in a sealed container with a suitable solvent at room temperature.

-

Agitate the mixture periodically for several days.

-

Filter the mixture to separate the extract from the plant residue.

-

3. Fractionation and Purification:

-

Solvent-Solvent Partitioning:

-

Concentrate the crude extract under reduced pressure.

-

Resuspend the extract in a water/methanol mixture.

-

Perform liquid-liquid extraction with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

-

-

Column Chromatography:

-

Pack a glass column with a stationary phase (e.g., silica (B1680970) gel).

-

Load the concentrated fraction onto the column.

-

Elute the column with a solvent system of increasing polarity (gradient elution).

-

Collect the eluate in fractions.

-

-

Thin Layer Chromatography (TLC):

-

Monitor the fractions collected from column chromatography using TLC.

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using preparative TLC or HPLC to isolate pure this compound derivatives.

-

4. Structural Elucidation:

-

Identify the structure of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the isolated this compound derivatives in the culture medium.

-

Add the different concentrations of the compounds to the wells. Include a vehicle control (solvent only) and an untreated control.

-

Incubate for 24-72 hours.

3. MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the isolated this compound derivatives in a liquid growth medium in a 96-well microtiter plate.

2. Inoculum Preparation:

-

Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.

-

Dilute the inoculum to the final desired concentration in the growth medium.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

4. Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

Inhibition of Sirtuin 2 (SIRT2) Signaling Pathway

Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[9][10] SIRT2 deacetylates various substrates, including α-tubulin, which is crucial for microtubule dynamics and cell cycle regulation. Inhibition of SIRT2 by this compound derivatives leads to hyperacetylation of α-tubulin, which can disrupt cell division and induce apoptosis in cancer cells.[10]

Caption: Inhibition of the SIRT2 signaling pathway by a this compound derivative.

Disruption of the Fungal HOG1 Signaling Pathway

Certain this compound derivatives exhibit antifungal activity by targeting the High Osmolarity Glycerol (HOG) signaling pathway in fungi like Candida albicans.[9] The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade crucial for the fungal stress response. HOG1 kinase is a key component of this pathway. Inhibition of HOG1 by this compound derivatives can impair the fungus's ability to adapt to osmotic stress, leading to cell death.[9][11]

Caption: Disruption of the fungal HOG1 pathway by a this compound derivative.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from plant material to the identification of bioactive this compound derivatives.

Caption: Overall experimental workflow for this compound derivative discovery.

Conclusion

This compound derivatives from plant extracts represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their varied biological activities, coupled with their amenability to chemical modification, make them attractive candidates for drug discovery and development. The methodologies and data presented in this guide provide a framework for the systematic investigation of these promising natural products. Further research into their mechanisms of action and structure-activity relationships will be crucial for translating their therapeutic potential into novel clinical applications.

References

- 1. jsmcentral.org [jsmcentral.org]

- 2. scielo.br [scielo.br]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Chromatographic tools for plant-derived recombinant antibodies purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.6. MTT cytotoxicity assay [bio-protocol.org]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Stereochemistry of Chiral 2-Substituted Chromanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-substituted chromanes are a pivotal class of heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active molecules.[1] The stereochemistry at the C2 position is crucial as it profoundly influences their biological activity and physical properties. This guide provides an in-depth overview of the fundamental principles of stereochemistry in 2-substituted chromanes, focusing on their stereoselective synthesis, the determination of their absolute configuration, and their chiroptical properties.

Stereoselective Synthesis of Chiral 2-Substituted Chromanes

The asymmetric synthesis of 2-substituted chromanes is a topic of significant interest, with various methodologies developed to control the stereochemistry at the C2 position. These methods can be broadly categorized into organocatalytic and transition-metal-catalyzed reactions.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral chromanes, offering a metal-free and environmentally benign alternative.[2] These reactions often involve the use of chiral amines, phosphoric acids, or bifunctional catalysts to induce stereoselectivity. Common organocatalytic strategies include domino Michael/hemiacetalization reactions and cascade reactions.[3][4]

A notable example is the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols.[3] This approach, followed by oxidation or dehydroxylation, yields highly functionalized chromanes with excellent diastereo- and enantioselectivities.[3] Another innovative strategy involves a one-pot, three-component cascade reaction to produce complex polycyclic chromane derivatives.[2]

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers a versatile and efficient means to synthesize chiral chromanes. Metals such as rhodium, copper, and nickel are commonly employed in asymmetric hydrogenations, hydroaminations, and reductive cyclizations.[5][6][7]

For instance, Rh-catalyzed asymmetric hydrogenation of 2-substituted 4H-(thio)chromenes provides a highly efficient route to a variety of chiral 2-substituted (thio)chromanes with high yields and excellent enantioselectivities.[5] Similarly, Cu-catalyzed enantioselective hydroamination of 2H-chromenes and 2H-thiochromenes with anthranils has been developed to produce 4-arylamino chromanes and thiochromanes.[6]

Data on Stereoselective Syntheses

The following tables summarize quantitative data from representative stereoselective syntheses of chiral 2-substituted chromanes.

Table 1: Organocatalytic Synthesis of Chiral Chromanes

| Catalyst/Method | Substrates | Yield (%) | ee (%) | Reference |

| Modularly Designed Organocatalysts | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | up to 97 | up to 99 | [3] |

| Trimethylsilyl-protected prolinol catalyst | 1-Aza-1,3-butadiene, 2-hydroxy cinnamaldehyde (B126680) | Good | Excellent | [8] |

| Cinchona-alkaloid-urea catalyst | Phenol with (E)-α,β-unsaturated ketone moiety | - | - | [2] |

| Squaramide catalyst | 2-hydroxynitrostyrene, trans-β-nitroolefin | - | - | [2] |

Table 2: Transition-Metal-Catalyzed Synthesis of Chiral Chromanes

| Catalyst/Method | Substrates | Yield (%) | ee (%) | Reference |

| Rh-(R,R)-f-spiroPhos / Rh-(R)-DM-SegPhos | 2-substituted 4H-(thio)chromenes | up to 99 | 86-99 | [5] |

| CuCl/(R,R)-Ph-BPE | 2H-chromenes, allylic phosphates | up to 91 | up to 99 | [9] |

| Cu(I)/(R,R)-Ph-BPE | 2H-chromenes, anthranils | up to 96 | up to 99 | [6] |

| Ni(cod)2 / (R)-AntPhos | Aryl chained alkynones | Excellent | Excellent | [7] |

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of chiral 2-substituted chromanes is essential. A combination of chiroptical methods and X-ray crystallography is often employed.

Chiroptical Methods

Chiroptical techniques, such as the analysis of specific optical rotation (SOR), are valuable for assigning stereochemistry.[1] A correlation has been established between the sign of the SOR and the helicity of the dihydropyran ring in 2-substituted chromanes.[1] For 2-aliphatic and 2-carboxyl chromanes, P-helicity (positive torsion angle D(C8a-O1-C2-C3)) generally corresponds to a positive SOR.[1] Conversely, 2-aryl chromanes with P-helicity often exhibit negative SORs.[1] Other chiroptical methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can also be used, often in conjunction with quantum-chemical calculations, to determine the absolute configuration.[10]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable crystal can be obtained.[11] This technique provides the precise spatial arrangement of atoms in the molecule.[11]

Experimental Protocols

Organocatalytic Synthesis of Polycyclic this compound-Containing Products

This protocol is adapted from a reported organocatalytic cascade reaction.[4][8]

-

Reaction Setup: A glass vial equipped with a magnetic stirring bar is charged with 2-hydroxy cinnamaldehyde (0.12 mmol, 1.2 equiv), a trimethylsilyl-protected prolinol catalyst (0.01 mmol), and p-nitrobenzoic acid (0.02 mmol) in acetone (B3395972) (0.1 mL) at 40 °C.

-

Addition of Reagents: Hantzsch ester (30 mg, 0.12 mmol) and 1-aza-1,3-butadiene (0.10 mmol, 1.0 equiv) are added simultaneously.

-

Reaction: The reaction is carried out at 40 °C and monitored by TLC.

-

Cyclization: After the consumption of the starting material, p-toluenesulfonic acid (60 mg, 0.35 mmol) and additional acetone (0.1 mL) are added. The reaction mixture is then stirred at 25 °C for another 6 hours.

-

Workup and Purification: The product is purified by column chromatography on silica (B1680970) gel.

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (ee) of the synthesized chiral chromanes is typically determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.[8]

-

Sample Preparation: A small amount of the purified product is dissolved in the mobile phase.

-

HPLC Conditions:

-

Column: A suitable chiral column (e.g., Chiralcel OD-H, AD-H, or similar).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio is optimized for the specific compound.

-

Flow Rate: Typically 1.0 mL/min.

-